N-(4-Bromo-3-chlorophenyl)aminosulfonamide
Overview
Description
N-(4-Bromo-3-chlorophenyl)aminosulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S and a molecular weight of 285.55 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an aminosulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-chlorophenyl)aminosulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-chlorophenyl)aminosulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfonic acids or sulfinamides .
Scientific Research Applications
N-(4-Bromo-3-chlorophenyl)aminosulfonamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-chlorophenyl)aminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-chlorophenyl)aminosulfonamide
- N-(4-Bromo-3-fluorophenyl)aminosulfonamide
- N-(4-Bromo-3-methylphenyl)aminosulfonamide
Uniqueness
N-(4-Bromo-3-chlorophenyl)aminosulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in research and industry that may not be achievable with similar compounds .
Properties
IUPAC Name |
1-bromo-2-chloro-4-(sulfamoylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2S/c7-5-2-1-4(3-6(5)8)10-13(9,11)12/h1-3,10H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYISKCLXSRTZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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